Chloroiodoacetic Acid

Vue d'ensemble

Description

Chloroiodoacetic acid is a halogenated compound that can be formed through the reaction of iodized table salt with chlorinated drinking water. It has been identified alongside iodoacetic acid in municipal tap water when it reacts with potassium iodide, a component of iodized salt. The formation of chloroiodoacetic acid is influenced by factors such as the presence of sodium hypochlorite and humic acid, as well as the concentration of potassium iodide. The compound is of interest due to its cytotoxic and genotoxic properties, which raise concerns about its potential health effects .

Synthesis Analysis

The synthesis of chloroiodoacetic acid can occur naturally in the environment, as seen in the interaction between iodized table salt and chlorinated drinking water. The process is influenced by the presence of sodium hypochlorite and humic acid, which can affect the yield of chloroiodoacetic acid. The concentration of potassium iodide is also a determining factor in the formation of this compound .

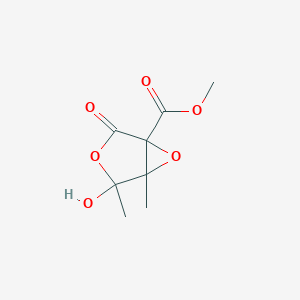

Molecular Structure Analysis

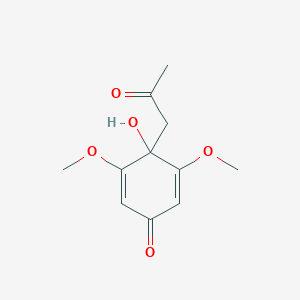

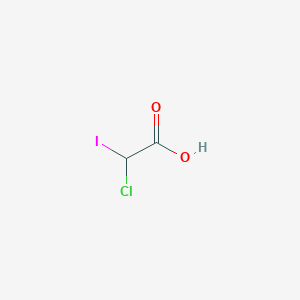

The molecular structure of chloroiodoacetic acid is not explicitly detailed in the provided papers. However, the presence of both chlorine and iodine atoms in the molecule suggests that it may have interesting electronic properties due to the differing electronegativities of these halogens. This could potentially affect its reactivity and interactions with biological molecules .

Chemical Reactions Analysis

Chloroiodoacetic acid is formed through chemical reactions involving chlorinated water and iodide ions. The specific pathways and mechanisms of these reactions are not detailed in the provided papers, but the formation of chloroiodoacetic acid is likely to involve electrophilic substitution reactions where chlorine and iodine are introduced into acetic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroiodoacetic acid, such as solubility, boiling point, and reactivity, are not discussed in the provided papers. However, its formation in tap water suggests that it is at least somewhat soluble in water. The presence of both chlorine and iodine in the molecule may also influence its volatility and stability .

Relevant Case Studies

The provided papers do not include specific case studies on chloroiodoacetic acid. However, the study of its formation in tap water boiled with iodized table salt provides a real-world context where this compound can be generated and potentially ingested by humans. This scenario highlights the importance of understanding the health implications of chloroiodoacetic acid, given its cytotoxic and genotoxic effects .

Applications De Recherche Scientifique

Formation and Analysis in Cooking and Water Treatment

Chloroiodoacetic acid has been identified as a by-product when municipal chlorinated tap water interacts with iodized table salt or potassium iodide. It's important in understanding the chemical dynamics during cooking processes and its potential impact on water quality. The concentration of chloroiodoacetic acid formed in such interactions was found to be significantly lower than that of iodoacetic acid. The study utilized gas chromatography-mass spectrometry (GC-MS) and gas chromatography-high-resolution mass spectrometry (GC-HRMS) for analysis (Becalski et al., 2006).

In Water Disinfection Byproducts

Chloroiodoacetic acid, along with other haloacetic acids (HAAs), is recognized as a toxic water disinfection byproduct. A study developed a high-performance ion chromatography-tandem mass spectrometry method for simultaneous determination of chloro-, bromo-, and iodoacetic acids, including chloroiodoacetic acid, and related halogenated contaminants. This method is crucial for routine water quality monitoring and water research, especially concerning the emerging concern over iodoacetic acids (Xue et al., 2016).

Interaction with Model Compounds in Water

Chloroiodoacetic acid, alongside chloroacetic acid, was part of a study investigating the relationship between chlorine decay and the formations of disinfection by-products (DBP) like trichloromethane (TCM) and chloroacetic acid (CAA) in the presence of various model compounds. Understanding this relationship is key for predicting and controlling DBP formation in water treatment processes (Chang et al., 2006).

Safety And Hazards

Chloroiodoacetic Acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

2-chloro-2-iodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClIO2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHUCRGLFVRTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

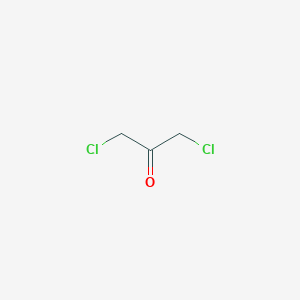

C(C(=O)O)(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633989 | |

| Record name | Chloro(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloroiodoacetic Acid | |

CAS RN |

53715-09-6 | |

| Record name | Chloro(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.